6,6-Dimethyl-2-(3-methylphenyl)-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane
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Overview
Description
6,6-Dimethyl-2-(3-methylphenyl)-5,7-dinitro-1,3-diazatricyclo[3311~3,7~]decane is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-2-(3-methylphenyl)-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane typically involves multi-step organic reactions. The process begins with the preparation of the tricyclic core, followed by the introduction of nitro groups and other substituents. Common reagents used in these reactions include nitrating agents, such as nitric acid, and various catalysts to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-2-(3-methylphenyl)-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or metal hydrides, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
6,6-Dimethyl-2-(3-methylphenyl)-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane has several scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-2-(3-methylphenyl)-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane involves its interaction with specific molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6,6-Dimethyl-2-(3-methylphenyl)-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane include:
2-Nitroadamantane: A nitro-substituted tricyclic compound with similar structural features.
2-Oxa-6-azatricyclo[3.3.1.1~3,7~]decane: Another tricyclic compound with different substituents.
Uniqueness
What sets this compound apart from similar compounds is its specific combination of substituents and the presence of both nitro and diazatricyclic groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H22N4O4 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
6,6-dimethyl-2-(3-methylphenyl)-5,7-dinitro-1,3-diazatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C17H22N4O4/c1-12-5-4-6-13(7-12)14-18-8-16(20(22)23)9-19(14)11-17(10-18,21(24)25)15(16,2)3/h4-7,14H,8-11H2,1-3H3 |
InChI Key |
KHEUKJOESHVJMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2N3CC4(CN2CC(C3)(C4(C)C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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